molecular formula C10H6F2O2 B2775141 Methyl 3-(2,4-difluorophenyl)prop-2-ynoate CAS No. 340772-56-7

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate

Cat. No. B2775141
CAS RN: 340772-56-7
M. Wt: 196.153
InChI Key: RYJSKWHIMZFCIK-UHFFFAOYSA-N
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Description

“Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” is a chemical compound with the molecular formula C10H6F2O2 . It has a molecular weight of 196.15 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” consists of a prop-2-ynoate group attached to a 2,4-difluorophenyl group via a methyl ester linkage . The InChI code for this compound is 1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate, as part of the broader category of methyl perfluoroalk-2-ynoates, is a significant building block in the synthesis of various organofluoro compounds. Its utility spans the convenient preparation of many perfluoroalkylated compounds, including the synthesis of diverse heterocycles, cyclopentadienes, and biphenyls. These reactions are noteworthy for their mechanistic aspects, demonstrating the compound's versatility in facilitating the formation of complex molecular structures (Sun et al., 2016).

Applications in Material Science

In material science, the structural manipulation and functionalization of molecules like Methyl 3-(2,4-difluorophenyl)prop-2-ynoate lead to the development of materials with novel properties. For instance, the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, derived from reactions involving methyl perfluoroalk-2-ynoates, showcases the creation of compounds with potential applications in the development of fluorinated materials. These materials exhibit unique properties due to the fluorinated groups, contributing to advancements in various technologies (Cao et al., 2002).

Environmental and Catalytic Studies

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate's utility extends to environmental chemistry and catalysis, where its derivatives facilitate specific reactions. For example, in the methylation of ethene to produce propene, certain catalysts demonstrate superior selectivity and efficiency. Studies in this area highlight the importance of molecular structure and reactivity in designing catalysts for industrial processes, suggesting that derivatives of Methyl 3-(2,4-difluorophenyl)prop-2-ynoate could play a role in optimizing these reactions (Zhu et al., 2008).

Advanced Molecular Studies

Further research into Methyl 3-(2,4-difluorophenyl)prop-2-ynoate and its related compounds involves sophisticated molecular studies, including X-ray diffraction and computational studies. These investigations provide deep insights into the molecular configurations, electronic structures, and potential applications in designing new drugs and materials with desired properties. The detailed characterization and analysis of these compounds are crucial for the development of novel applications in chemistry and material science (Nycz et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJSKWHIMZFCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate

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